N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide
Description
N-(4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-carboxamide core linked to a tetrazole-substituted phenyl group. This compound has been explored in medicinal chemistry for its structural versatility, particularly in antimicrobial and antimycobacterial applications .
Properties
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7O2/c1-19-13(22)20(18-17-19)10-4-2-9(3-5-10)16-12(21)11-8-14-6-7-15-11/h2-8H,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJJAPWSLMDRLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of imidazole, which is known to interact with a broad range of targets due to its chemical and biological properties. .
Mode of Action
Imidazole derivatives are known to show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities. The downstream effects of these pathways would depend on the specific targets of the compound, which are currently unknown.
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The target compound is distinguished by the tetrazole-phenyl-pyrazine-carboxamide framework. Key analogs include:
a) N-(4-(Trifluoromethyl)phenyl)pyrazine-2-carboxamide (Compound A)
- Structural Difference : Replaces the tetrazole group with a trifluoromethyl (-CF₃) substituent.
- Impact : The electron-withdrawing CF₃ group enhances metabolic stability but reduces polar interactions compared to the tetrazole moiety .
b) N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide (Compound C)
- Structural Difference : Incorporates an iodine atom and methyl group on the phenyl ring.
- Impact : The bulky iodine atom improves lipophilicity and may influence binding to hydrophobic pockets in target enzymes .
c) 5-(Alkylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamides (1a–1e)
Key Findings :
Physicochemical Properties
| Property | Target Compound | Compound A | Compound 1d |
|---|---|---|---|
| Molecular Weight | 365.4 g/mol | 297.2 g/mol | 383.4 g/mol |
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~3.5 (high lipophilicity) | ~4.0 (high lipophilicity) |
| Hydrogen Bond Acceptors | 8 | 5 | 6 |
Key Insights :
- The tetrazole group in the target compound increases hydrogen-bonding capacity (8 acceptors vs.
- High lipophilicity in alkylamino derivatives (e.g., 1d) may limit aqueous solubility, necessitating formulation optimization .
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